3-Amino-2-chloro-4-methylpyridine
Overview
Description
3-Amino-2-chloro-4-methylpyridine is an organic compound that belongs to the pyridine family. It is characterized by the presence of a nitrogen atom within its six-membered aromatic ring. This particular derivative features a chlorine atom at the 2-position, a methyl group at the 4-position, and an amino group at the 3-position of the pyridine ring . The compound is known for its versatility and reactivity, making it valuable in various fields, including pharmaceutical chemistry and materials science .
Mechanism of Action
Target of Action
3-Amino-2-chloro-4-methylpyridine, also known as 2-chloro-4-methylpyridin-3-amine, is a key intermediate in the synthesis of Nevirapine . Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been established to be clinically useful for the treatment of infection by HIV-1 . Therefore, the primary target of this compound is the reverse transcriptase enzyme of the HIV-1 virus.
Biochemical Analysis
Biochemical Properties
The amino group of 3-Amino-2-chloro-4-methylpyridine confers basic properties to the molecule, making it capable of participating in acid-base reactions . The chlorine atom and the methyl group influence the molecule’s reactivity and physical properties, such as solubility and boiling point . In drug synthesis, this compound undergoes crucial reactions like substitution, amidation, cyclization, bromination, demethylation, and deacetylation .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of nevirapine . Nevirapine is a non-nucleoside reverse transcriptase inhibitor that has been established to be clinically useful for the treatment of infection by HIV-1 . It effectively inhibits the replication of HIV-1, making it one of the most widely used antiretroviral drugs .
Molecular Mechanism
The molecular mechanism of action of this compound is largely related to its role as a key intermediate in the synthesis of nevirapine . Nevirapine, the end product of this synthesis, acts as a non-nucleoside reverse transcriptase inhibitor, effectively blocking the replication of HIV-1 .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions and can be safely stored in a cool, dark place .
Metabolic Pathways
It is known that this compound plays a crucial role in the synthesis of nevirapine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods for the synthesis of 3-Amino-2-chloro-4-methylpyridine have been reported in the literature. One common method involves the reduction of 2-chloro-4-methyl-3-nitropyridine . Another method includes the chlorination of 2-hydroxy-4-methyl-3-nitropyridine with phosphorus oxychloride and phosphorus pentachloride, followed by reduction with catalysts such as 5% rhodium on carbon or tin(IV) chloride/hydrochloric acid . Additionally, the condensation of 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts has been used .
Industrial Production Methods
An improved and commercially valuable process for the scalable synthesis of this compound involves a four-step process. This process features condensation starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide, with ammonium acetate and acetic acid as catalysts . The total yield of this process is approximately 62.1% .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-chloro-4-methylpyridine undergoes various types of reactions, including substitution, amidation, cyclization, bromination, demethylation, and deacetylation .
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and aryl halides.
Amidation: Typically involves amines and carboxylic acids or their derivatives.
Cyclization: Often requires catalysts such as acids or bases.
Bromination: Utilizes bromine or bromine-containing compounds.
Demethylation: Involves reagents like boron tribromide.
Deacetylation: Uses bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, amidation reactions can produce amides, while bromination can yield brominated derivatives .
Scientific Research Applications
3-Amino-2-chloro-4-methylpyridine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Pharmaceutical Chemistry: It serves as a key intermediate in the synthesis of nevirapine, a non-nucleosidic reverse transcriptase inhibitor used for the treatment of HIV-1.
Oncology Research: It is used in the synthesis of pyrazolopyridine derivatives for breast cancer therapy.
Materials Science: The compound is utilized as a component in functional polymers and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methylpyridine
- 3-Amino-2-chloro-5-methylpyridine
- 4-Amino-2-methylpyridine
- 5-Amino-2-chloro-4-methylpyridine
- 2-Amino-5-chloro-6-methylpyridine
Uniqueness
3-Amino-2-chloro-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which includes a chlorine atom at the 2-position, a methyl group at the 4-position, and an amino group at the 3-position . This unique structure imparts distinct reactivity and properties, making it valuable in various applications, particularly in pharmaceutical chemistry and materials science .
Properties
IUPAC Name |
2-chloro-4-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBCYTOUXLAABU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373350 | |
Record name | 3-Amino-2-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133627-45-9 | |
Record name | 3-amino-2-chloro-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133627-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 3-Amino-2-chloro-4-methylpyridine and what spectroscopic data is available?
A1: this compound is a substituted pyridine derivative. While its molecular formula (C6H7ClN2) and weight are easily determined, detailed spectroscopic data is available from theoretical and experimental studies. [] One study utilized density functional theory (DFT) calculations with the B3LYP method and 6-311++G (d,p) basis set to analyze its vibrational, electronic, and NMR properties. [] This data provides valuable insights into the compound's structure and potential reactivity. You can find more details on the spectroscopic analysis in this research article: .
Q2: Are there efficient synthetic methods for producing this compound?
A2: Yes, several processes have been explored for the synthesis of this compound. One study focused on optimizing the production process, achieving a high yield of 65.4% and a purity of 99.8%. [] Another research effort explored an innovative synthetic route using acetone and ethyl cyanoacetate as starting materials. [] This method demonstrates the ongoing efforts to discover more efficient and sustainable approaches for producing this compound.
Q3: What are the key intermolecular interactions observed in the crystal structure of this compound?
A3: The crystal packing of this compound is primarily stabilized by intermolecular N—H⋯N hydrogen bonds. [] Additionally, an intramolecular N—H⋯Cl contact is present within the molecule itself. [] These interactions contribute to the overall stability and arrangement of the molecules within the crystal lattice.
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